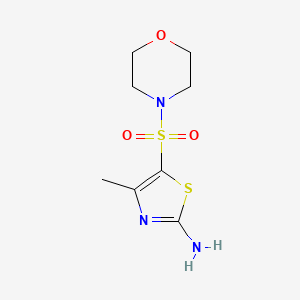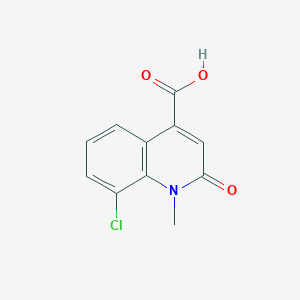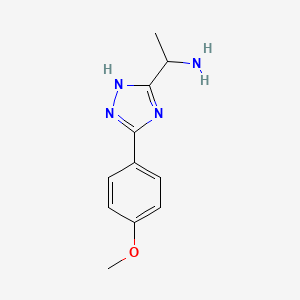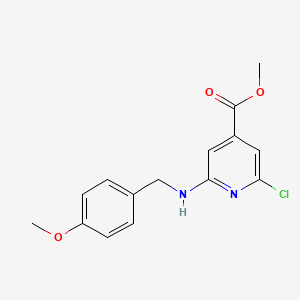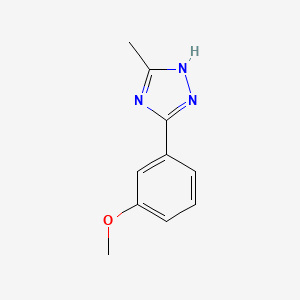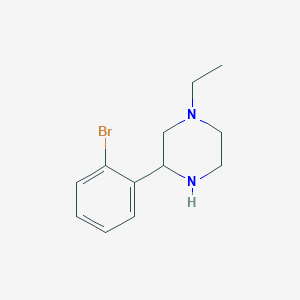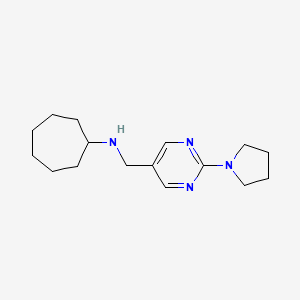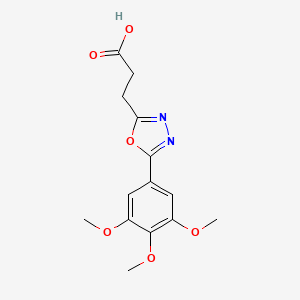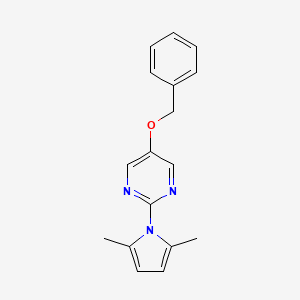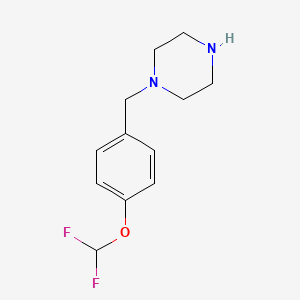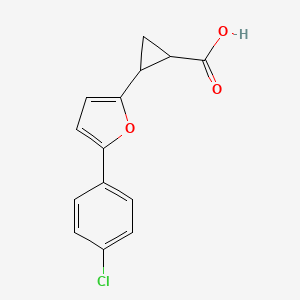![molecular formula C22H30N4O2 B15059641 N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide CAS No. 112008-59-0](/img/structure/B15059641.png)
N,N'-([2,2'-Bipyridine]-6,6'-diyl)dihexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is an organic compound that features a bipyridine core with hexanamide substituents at the 6 and 6’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through various coupling reactions such as the Ullmann coupling, Suzuki coupling, or Stille coupling. These reactions generally require a palladium or copper catalyst and a suitable base.
Introduction of Hexanamide Groups: The hexanamide groups can be introduced through an amidation reaction. This involves reacting the bipyridine core with hexanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The hexanamide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced bipyridine derivatives.
Scientific Research Applications
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound can be used in studies involving metal ion chelation and its effects on biological systems.
Industry: It can be used in the development of materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide involves its ability to chelate metal ions through the bipyridine core. This chelation can affect various molecular targets and pathways, depending on the specific metal ion involved. For example, in biological systems, metal chelation can influence enzyme activity, redox reactions, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without the hexanamide groups.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Phenanthroline: A related compound with a similar chelating ability but a different core structure.
Uniqueness
N,N’-([2,2’-Bipyridine]-6,6’-diyl)dihexanamide is unique due to the presence of the hexanamide groups, which can influence its solubility, stability, and coordination properties. These features make it a versatile compound for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
112008-59-0 |
|---|---|
Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-[6-[6-(hexanoylamino)pyridin-2-yl]pyridin-2-yl]hexanamide |
InChI |
InChI=1S/C22H30N4O2/c1-3-5-7-15-21(27)25-19-13-9-11-17(23-19)18-12-10-14-20(24-18)26-22(28)16-8-6-4-2/h9-14H,3-8,15-16H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
BTINZUKKERYSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=N1)C2=NC(=CC=C2)NC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


